molecular formula C9H10BrN3O2 B8305239 2-acetyl-N-(4-bromophenyl)hydrazinecarboxamide CAS No. 2706-22-1

2-acetyl-N-(4-bromophenyl)hydrazinecarboxamide

Cat. No.: B8305239
CAS No.: 2706-22-1
M. Wt: 272.10 g/mol
InChI Key: LGDHJSPNMUZUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetyl-N-(4-bromophenyl)hydrazinecarboxamide is an organic compound with the molecular formula C9H10BrN3O2. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It features a hydrazinecarboxamide group attached to a 4-bromophenyl ring, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-N-(4-bromophenyl)hydrazinecarboxamide typically involves the reaction of 4-bromoaniline with acetic anhydride to form 4-bromoacetanilide. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) are usually sufficient.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: No specific catalysts are generally required for this synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-N-(4-bromophenyl)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

2-acetyl-N-(4-bromophenyl)hydrazinecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-acetyl-N-(4-bromophenyl)hydrazinecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarboxamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The bromophenyl ring can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)hydrazinecarboxamide
  • 2-acetyl-N-(4-chlorophenyl)hydrazinecarboxamide
  • 2-acetyl-N-(4-nitrophenyl)hydrazinecarboxamide

Uniqueness

2-acetyl-N-(4-bromophenyl)hydrazinecarboxamide is unique due to the presence of both the acetyl and bromophenyl groups, which confer specific chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the acetyl group provides additional sites for chemical modification.

Properties

CAS No.

2706-22-1

Molecular Formula

C9H10BrN3O2

Molecular Weight

272.10 g/mol

IUPAC Name

1-acetamido-3-(4-bromophenyl)urea

InChI

InChI=1S/C9H10BrN3O2/c1-6(14)12-13-9(15)11-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,14)(H2,11,13,15)

InChI Key

LGDHJSPNMUZUAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.